5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
Overview
Description
5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine is an intermediate in the preparation of 2-aminopyridines as cdk4 inhibitors for treating cell proliferative disorders .
Synthesis Analysis
The synthesis of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine involves several steps. One common method starts with the synthesis of N-cyclopentylpyrimidin-4-amine, followed by bromination and chlorination reactions to introduce the bromine and chlorine atoms . More detailed synthesis procedures can be found in related peer-reviewed papers .Molecular Structure Analysis
The molecular formula of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is C9H11BrClN3. The SMILES string representation is BrC1=C(NC2CCCC2)N=C(Cl)N=C1 . For more detailed structural analysis, you may refer to the resources provided .Chemical Reactions Analysis
The chemical reactions involving 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine are primarily its synthesis reactions, as mentioned above. It’s also used as an intermediate in the preparation of 2-aminopyridines .Physical And Chemical Properties Analysis
The compound has a molecular weight of 276.56. It is a solid at room temperature. The predicted density is 1.6±0.1 g/cm3, and the predicted boiling point is 424.0±30.0 °C .Scientific Research Applications
Cancer Research
- Field : Oncology
- Application : “5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine” is used in the development of novel palbociclib-based CDK4/6 inhibitors . These inhibitors are used in the treatment of HR+/HER2- breast cancer .
- Method : A structure-based drug design strategy was used to create a series of palbociclib derivatives, including compound 17m, which contains "5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine" . The compound was tested for its inhibitory activity against CDK4/6 and its antiproliferative activity against the phosphorylated Rb-positive cell line MDA-MB-453 .
- Results : Compound 17m exhibited more potent CDK4/6 inhibitory activity and in vitro antiproliferative activity against the MDA-MB-453 cell line than the approved drug palbociclib . It also showed remarkable CDK4/6 selectivity over other CDK family members .
Pesticide Development
- Field : Agriculture
- Application : “5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine” is used as a pesticide to protect crops and control pests and fungal diseases .
- Method : The compound is synthesized through a series of reactions, including bromination and chlorination .
- Results : The specific outcomes of this application are not detailed in the source .
Drug Synthesis
- Field : Pharmaceutical Chemistry
- Application : This compound is an important intermediate in the synthesis of drugs like Palbociclib and Ribociclib . These drugs are used for the treatment of certain types of breast cancer .
- Method : The compound is synthesized and then used in further reactions to create the final drug molecule .
- Results : The specific outcomes of this application are not detailed in the source .
Organic Synthesis
- Field : Organic Chemistry
- Application : “5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine” is used in the laboratory for organic synthesis processes .
- Method : The compound can be used in various reactions as a building block to synthesize more complex organic molecules .
- Results : The specific outcomes of this application are not detailed in the source .
Intermediate in the Preparation of 2-Aminopyridines
- Field : Pharmaceutical Chemistry
- Application : This compound is an intermediate in the preparation of 2-aminopyridines as cdk4 inhibitors for treating cell proliferative disorders .
- Method : The compound is synthesized and then used in further reactions to create the final drug molecule .
- Results : The specific outcomes of this application are not detailed in the source .
Manufacturing of Therapeutic SGLT2 Inhibitors
- Field : Pharmaceutical Chemistry
- Application : “5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine” is a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors . These inhibitors are used for the treatment of diabetes .
- Method : The compound is synthesized and then used in further reactions to create the final drug molecule .
- Results : The specific outcomes of this application are not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClN3/c10-7-5-12-9(11)14-8(7)13-6-3-1-2-4-6/h5-6H,1-4H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVUXBABVYOIOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC(=NC=C2Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90658034 | |
Record name | 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90658034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | |
CAS RN |
733039-20-8 | |
Record name | 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=733039-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90658034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.226.294 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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